molecular formula C13H10F3NO B13216129 6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

Cat. No.: B13216129
M. Wt: 253.22 g/mol
InChI Key: JZWHLWVEXGJVQG-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is a heterocyclic compound that features a chromene core with trifluoromethyl and cyano substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile typically involves the reaction of 6,7-dimethylchromene derivatives with trifluoromethylating agents under specific conditions. One common method involves the use of trifluoromethyl ketones and o-phenylenediamine, which undergo a cascade process initiated by a Michael reaction . The reaction is performed by heating equimolar amounts of the reactants in refluxing acetonitrile, yielding the desired chromene derivatives in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.

    Reduction: Reduction reactions can yield dihydrochromene derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the cyano or trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include chromenone derivatives, dihydrochromenes, and various substituted chromenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity, leading to more potent biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)chroman-2-ols
  • 3-(Trifluoromethyl)-2,3-dihydro-1H-benzo[f]chromen-3-ols
  • Trifluoromethylated dihydroquinazolines

Uniqueness

6,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl and cyano groups enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

6,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

InChI

InChI=1S/C13H10F3NO/c1-7-3-9-5-10(6-17)12(13(14,15)16)18-11(9)4-8(7)2/h3-5,12H,1-2H3

InChI Key

JZWHLWVEXGJVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(C(=C2)C#N)C(F)(F)F

Origin of Product

United States

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